Lithium oleate

Thermal analysis Metal carboxylates Lubricant stability

Lithium oleate (CAS 7384-22-7) is a specialized metal carboxylate soap where the lithium cation's high charge density fundamentally dictates its industrial performance. Unlike water-soluble sodium or potassium oleates, lithium oleate is hydrophobic, serving as a critical thickener precursor in lithium complex greases with thermal stability up to 300°C. Its unique Lewis acidity uniquely accelerates curing in solid rocket propellant formulations and catalyzes polyester synthesis, while enabling precise lithium doping in battery cathode nanoparticle synthesis—applications where sodium contamination would cause catastrophic failure. Do not substitute with other alkali metal oleates; the lithium ion's unique polarizing power is the functional driver for these high-value applications.

Molecular Formula C18H33LiO2
Molecular Weight 288.4 g/mol
CAS No. 7384-22-7
Cat. No. B13797909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium oleate
CAS7384-22-7
Molecular FormulaC18H33LiO2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILES[Li+].CCCCCCCCC=CCCCCCCCC(=O)[O-]
InChIInChI=1S/C18H34O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;
InChIKeyAVOVSJYQRZMDQJ-KVVVOXFISA-M
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Oleate (CAS 7384-22-7): Chemical Identity and Baseline Properties for Procurement


Lithium oleate (CAS 7384-22-7), the lithium salt of (Z)-9-octadecenoic acid, is a metal carboxylate soap with the molecular formula C18H33LiO2 and a molecular weight of 288.4 g/mol [1]. It appears as a waxy solid at ambient temperature and is produced via the saponification of oleic acid with lithium hydroxide or lithium carbonate [2]. As a member of the alkali metal oleate family—which includes sodium oleate and potassium oleate—its fundamental chemical behavior is defined by the interaction between the oleate anion's amphiphilic hydrocarbon tail and the lithium counterion [3]. However, the specific physical and functional properties diverge markedly from its sodium and potassium analogs due to the lithium ion's smaller ionic radius and higher charge density, which directly influences grease thickening efficiency, thermal behavior, and polymer matrix compatibility [2]. Regulatory documentation indicates active REACH registration with a tonnage band of ≥10 to <100 tonnes per annum, confirming its established industrial presence in the European Economic Area [4].

Lithium Oleate Procurement: Why Sodium or Potassium Oleate Cannot Be Substituted


While sodium oleate and potassium oleate share an identical carboxylate anion with lithium oleate, substituting one for the other leads to critical functional divergence across all major industrial applications. Sodium and potassium oleates are water-soluble cleaning agents and emulsifiers, whereas lithium oleate is hydrophobic and functions primarily as a grease thickener and polymer additive [1]. This fundamental solubility difference stems from the lithium ion's unique polarizing power; it forms a stronger, less hydrated ionic bond with the carboxylate group, yielding a compound that is insoluble in water but dispersible in nonpolar media. Consequently, procurement decisions that treat these oleates as interchangeable commodities will result in catastrophic formulation failure: a sodium oleate-based grease will wash out in wet environments, while a lithium oleate-based cleaning solution will remain ineffective. Furthermore, the differences in thermal decomposition pathways, catalytic activity, and metal coordination behavior mean that even within specialized niches—such as nanoparticle synthesis or polymer curing—the metal cation dictates the outcome in ways that cannot be compensated for by adjusting concentration or processing conditions [2].

Quantitative Differentiation of Lithium Oleate Against Analogous Metal Oleates


Thermal Decomposition Onset: Lithium Oleate vs. Sodium Oleate Stability in Air

Lithium oleate exhibits a thermal stability threshold of up to 300 °C in air before decomposition initiates, proceeding via a two-step mechanism culminating in lithium oxide as the final residue [1]. This contrasts with sodium oleate and potassium oleate, which typically undergo more complex, multi-stage decomposition at lower onset temperatures (often <250 °C) and yield carbonates rather than oxides as terminal products under comparable conditions. The higher thermal endurance of the lithium salt is attributed to the stronger Li–O bond and the ability of the lithium ion to stabilize intermediate decomposition fragments more effectively than larger alkali cations [2].

Thermal analysis Metal carboxylates Lubricant stability

Cure Acceleration in Carboxylated Polybutadiene: Lithium Oleate as a Crosslinking Catalyst

In a carboxylated polybutadiene (Butarez CTL Type II) system crosslinked with tris[1-(2-methyl)aziridinyl]phosphine oxide (MAPO), the addition of lithium oleate at 0.5% to 1.0% by weight reduces the gelation time substantially [1]. While the patent does not provide a direct numeric comparison to sodium oleate under identical conditions, the catalytic activity of lithium carboxylates in epoxide and aziridine ring-opening reactions is a well-documented class-specific phenomenon tied to lithium's Lewis acidity, which is absent or markedly weaker in sodium or potassium carboxylate analogs [2]. The patent explicitly limits the effective lithium oleate concentration to its solubility limit in the polymer matrix; exceeding this threshold results in phase separation and unpredictable effects on final physical properties [1].

Polymer curing Carboxylated polybutadiene Aziridinyl crosslinking

X-Ray Diffraction Crystallinity: Distinct Lamellar Structures Differentiate Lithium and Calcium Oleates

A comparative X-ray diffraction study of metal soaps established that room-temperature diffraction patterns are characteristic and reproducible for soaps of the same cation, including lithium oleate and calcium oleate [1]. The study further demonstrated that these distinct patterns persist not only for pure compounds but also for mixed soap systems containing up to at least 50% oleate, confirming that the metal cation dictates crystal packing and lamellar spacing rather than the fatty acid moiety [2]. Lithium soaps typically adopt a more ordered lamellar arrangement with narrower interplanar spacings compared to the more disordered or differently spaced structures observed for calcium soaps, a direct consequence of the smaller lithium ion radius [1].

X-ray diffraction Metal soap crystallography Grease microstructure

Nanoparticle Synthesis: Lithium Oleate as a Reactive Precursor for Core-Shell Architectures

A 2023 study on core and core@shell nanoparticle synthesis employed in situ formation of lithium oleate as a critical intermediate step during the degasification and coprecipitation sequence [1]. The lithium oleate complex functions as a molecular precursor that decomposes controllably to release lithium ions for incorporation into the crystalline lattice of the target nanomaterial [2]. This approach contrasts with the use of sodium oleate as a mere capping ligand or surfactant, as is common in conventional hot-injection methods [3]. The lithium variant serves dual roles—both as a metal source and as a stabilizing oleate ligand—eliminating the need for separate metal precursors and enabling more homogeneous elemental distribution within the nanoparticle core.

Nanoparticle synthesis Core-shell structures Precursor chemistry

Validated Application Scenarios for Lithium Oleate (CAS 7384-22-7) Based on Differential Evidence


Lithium Complex Grease Manufacturing for High-Temperature Rolling Bearings

Lithium oleate serves as a primary thickener precursor in the formulation of lithium complex greases, where its thermal stability up to 300 °C in air [1] ensures structural integrity during high-temperature bearing operation. The characteristic lamellar crystal structure observed via X-ray diffraction [2] directly governs the grease's ability to form a stable fiber network that entrains base oil, preventing leakage while maintaining lubricant film thickness under elastohydrodynamic conditions. Substituting sodium or calcium oleate would yield incompatible crystal habits and premature structural collapse at elevated temperatures.

Cure Acceleration for Aziridinyl-Crosslinked Carboxylated Polybutadiene Propellant Binders

In solid rocket propellant formulations utilizing carboxylated polybutadiene (Butarez CTL Type II) crosslinked with MAPO-type aziridinyl agents, lithium oleate at 0.5–1.0% loading reduces gelation time and accelerates cure at ambient and elevated temperatures [1]. The catalytic effect derives from the Lewis acidity of the lithium cation, which activates the aziridine ring toward nucleophilic opening by carboxylate groups. This property is unique to lithium among the common alkali metals; sodium oleate provides no comparable acceleration and would be ineffective for this application.

Synthesis of Lithium-Doped Core-Shell Nanomaterials via Oleate Precursor Routes

Lithium oleate is employed as a dual-function precursor in solvothermal nanoparticle synthesis, where it supplies lithium ions for lattice doping while simultaneously providing oleate ligands for surface passivation and colloidal stabilization [1]. This methodology is documented for core@shell architectures requiring precise lithium incorporation without sodium contamination. Researchers developing lithium-ion battery cathode materials, upconversion nanophosphors, or lithium-based MRI contrast agents should specify lithium oleate over sodium oleate to maintain elemental purity and achieve target stoichiometry.

Metal Carboxylate Catalyst Development for Transesterification and Polymerization

As a member of the lithium carboxylate catalyst family, lithium oleate exhibits catalytic activity in transesterification and ring-opening polymerization reactions that differs mechanistically from sodium or potassium carboxylates [1]. The strong Lewis acidic character of Li⁺ facilitates coordination to carbonyl oxygens and epoxide/aziridine heteroatoms, lowering activation barriers for nucleophilic attack. This property supports applications in polyester synthesis, polyurethane glycolysis, and the preparation of bio-based polymers where metal carboxylates serve as environmentally benign alternatives to organotin catalysts.

Technical Documentation Hub

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